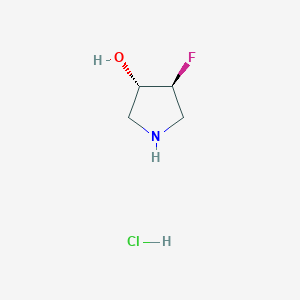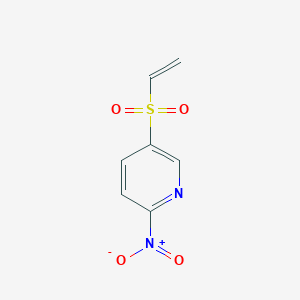
5-(Ethenylsulfonyl)-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Ethenylsulfonyl)-2-nitropyridine is a chemical compound that is derived from pyridine, a heterocyclic aromatic organic compound. It contains a nitro group at the second position and an ethenylsulfonyl group at the fifth position of the pyridine ring. This compound is of interest due to its potential applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of 5-(Ethenylsulfonyl)-2-nitropyridine can be inferred from the reactions involving its precursor, 5-nitropyridine-2-sulfonic acid. The substitution reactions of 5-nitropyridine-2-sulfonic acid and its potassium salt have been investigated, leading to the formation of various substituted pyridines . Although the specific synthesis of 5-(Ethenylsulfonyl)-2-nitropyridine is not directly mentioned, similar methodologies could potentially be applied to introduce the ethenylsulfonyl group.
Molecular Structure Analysis
The structure of 5-nitropyridine-2-sulfonic acid, a related compound, has been verified by X-ray crystallography . This provides a basis for understanding the molecular structure of 5-(Ethenylsulfonyl)-2-nitropyridine, as X-ray crystallography is a powerful tool for determining the arrangement of atoms within a crystal.
Chemical Reactions Analysis
The chemical reactivity of 5-nitropyridine derivatives is highlighted by their ability to undergo substitution reactions. For instance, 5-nitropyridine-2-sulfonic acid reacts with various nucleophiles, including oxygen and nitrogen nucleophiles, to yield a range of substituted pyridines . The reactivity of the sulfonate group is crucial for these transformations. Additionally, 2,2′-dithiobis(5-nitropyridine) has been used for the activation of thiol groups in cysteine-containing peptides, indicating the potential for 5-nitropyridine derivatives to participate in bioconjugation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Ethenylsulfonyl)-2-nitropyridine can be extrapolated from the properties of related compounds. The nitropyridine moiety is known to influence the electron density and reactivity of the molecule . The presence of the sulfonate group can affect the solubility and acidity of the compound. The ethenyl group could potentially introduce additional reactivity through the double bond, allowing for further chemical modifications.
Scientific Research Applications
Tissue Sulfhydryl Groups
Ellman's reagent, a water-soluble aromatic disulfide, has been synthesized for the determination of sulfhydryl groups in biological materials. This reagent, due to its ability to react with blood, provides evidence for the splitting of disulfide bonds by reduced heme, indicating its usefulness in studying tissue sulfhydryl groups (G. Ellman, 1959).
Peptide Heterodimerization
2,2′-Dithiobis(5-nitropyridine) has shown efficacy as a reagent for the activation of the thiol function of cysteine in peptides, facilitating asymmetric disulfide formation. This reagent's utility in the preparation of de novo designed cytochrome model heterodimeric peptides highlights its importance in peptide synthesis and modification (F. Rabanal, W. DeGrado, P. Dutton, 1996).
Molecular Electronic Device
A molecule containing a nitroamine redox center has been used in a molecular electronic device showing negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1. This demonstrates the potential of nitro-substituted compounds in electronic applications (Chen, Reed, Rawlett, Tour, 1999).
Antimitotic Agents
The study of pyridine derivatives, particularly those containing a nitropyridine moiety, has shown significant antitumor activity in mice. These compounds act as potent antimitotic agents, revealing the potential of nitropyridine derivatives in developing new cancer therapies (C. Temple, G. Rener, W. Waud, P. Noker, 1992).
Substitution Reactions for Pyridine Derivatives
Reactions of 5-nitropyridine-2-sulfonic acid with various nucleophiles have been explored, yielding a range of 2,5-disubstituted pyridines. This study offers a new pathway for synthesizing pyridine derivatives with potential applications in medicinal chemistry and materials science (J. Bakke, I. Sletvold, 2003).
properties
IUPAC Name |
5-ethenylsulfonyl-2-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4S/c1-2-14(12,13)6-3-4-7(8-5-6)9(10)11/h2-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHBFESLIAWSIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CN=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

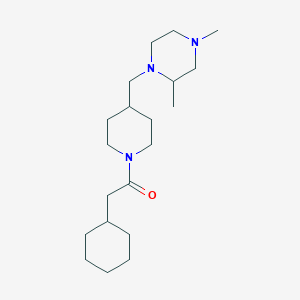
![3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2547557.png)
![N-(4-butylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2547558.png)

![9-(2,5-dimethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2547562.png)
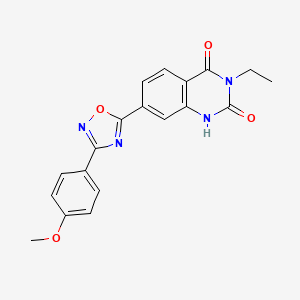
![2-(benzo[d]isoxazol-3-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2547565.png)


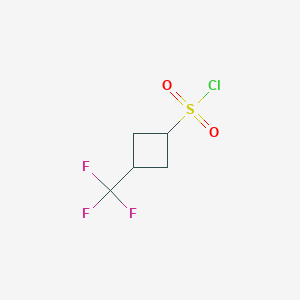
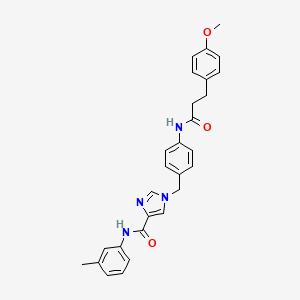
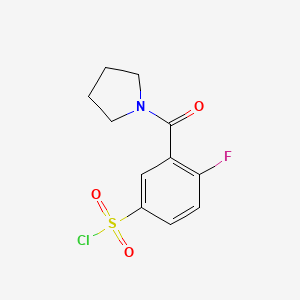
![Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate](/img/structure/B2547576.png)
